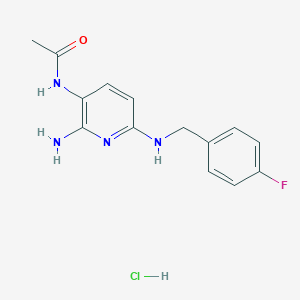

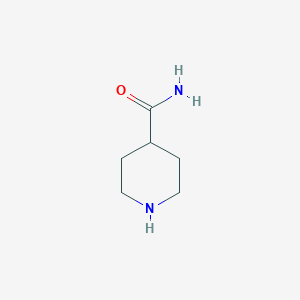

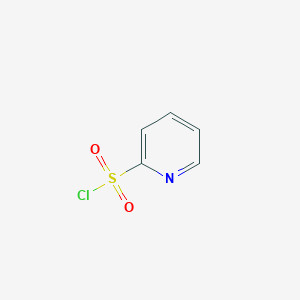

![molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺 CAS No. 185039-37-6](/img/structure/B29030.png)

N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺

描述

Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidin derivatives has been achieved through a two-step sequence, beginning with the addition of magnesium enolates of tertiary acetamides to certain pyridine carbonitriles, followed by reaction with aryl isocyanates in the presence of sodium hydride to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007). This methodology may provide insights into the synthesis of the specified compound.

Molecular Structure Analysis

The molecular structure of related pyrimidinyl sulfanyl acetamides has been analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural insights are critical for understanding the behavior and reactivity of the compound .

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidin compounds involves various transformations, such as those achieved by reacting 2-acetoacetamidopyridines with phosgene to produce novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the potential for diverse chemical modifications (Yale & Spitzmiller, 1977).

Physical Properties Analysis

Physical properties such as crystal structures provide essential information about the stability and conformation of these compounds. For instance, X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing significant details about their conformation and stability (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, play a crucial role in the utility and applications of these compounds. Studies have shown that pyrido[2,3-d]pyrimidin derivatives exhibit various chemical behaviors depending on the substituents and reaction conditions, highlighting the importance of detailed chemical property analysis for potential applications (Yale & Spitzmiller, 1977).

科学研究应用

医药化学中的嘧啶衍生物

嘧啶是一种杂环芳香有机化合物,其结构与吡啶相似,由于其广泛的生物活性,是医药化学中的关键支架。它因其在药物发现和开发中的应用而受到深入研究。嘧啶衍生物的合成,包括涉及杂化催化剂的方法,已经显示出对制药行业的重要性和显著的多功能性。这些化合物表现出广泛的生物活性,从抗炎和抗肿瘤到抗菌作用。杂化催化剂在合成嘧啶支架中的应用证明了该化合物在开发药物研究先导分子中的潜力(Parmar、Vala 和 Patel,2023)。

合成方法

相关化合物的合成方法,如噻吩并吡啶类药物氯吡格雷,提供了合成复杂分子的见解。这些方法包括一系列反应,这些反应对于构建吡啶并[2,3-d]嘧啶支架(该化合物的一部分)至关重要。Saeed 等人(2017 年)的综述讨论了 (S)-氯吡格雷的各种合成方法,强调了简便的合成方法在生产具有医学相关性的化合物中的重要性。此类合成策略可能适用于 N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺的合成和改性,用于研究和开发目的(Saeed、Shahzad、Faisal、Larik、El-Seedi 和 Channar,2017)。

生物学和药理学应用

对嘧啶衍生物的研究也阐明了它们多样的生物学和药理学应用。例如,Rashid 等人(2021 年)对嘧啶的合成、抗炎作用和构效关系 (SAR) 进行了广泛的综述,表明对嘧啶核心的修饰可以产生具有最小毒性的有效抗炎剂。这表明 N-[6-(2,6-二氯苯基)-8-甲基-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-亚基]乙酰胺和类似化合物在治疗应用中的潜力,取决于进一步的研究和开发(Rashid、Martines、Duarte、Jorge、Rasool、Muhammad、Ahmad 和 Umar,2021)。

未来方向

属性

IUPAC Name |

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYPNVWEUGADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442289 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

CAS RN |

185039-37-6 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

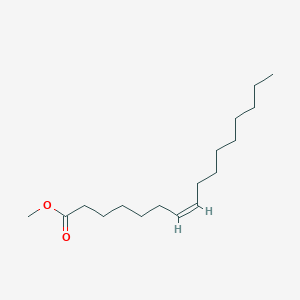

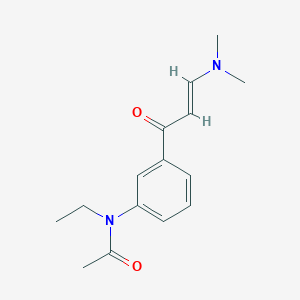

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)